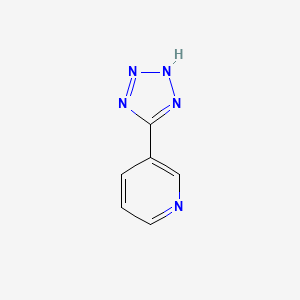

5-(ピリジン-3-イル)-2H-テトラゾール

概要

説明

3-(2H-tetrazol-5-yl)pyridine, also known as 2H-Tetrazol-5-ylpyridine, is an organic compound with the chemical formula C5H4N4. It is a nitrogen-containing heterocyclic compound and is classified as an aromatic pyridine. It has a wide range of applications in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. As a versatile compound, it has been studied extensively for its chemical, biochemical, and physiological properties.

科学的研究の応用

医薬品: 降圧薬

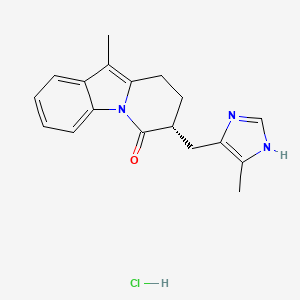

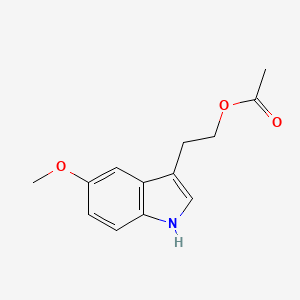

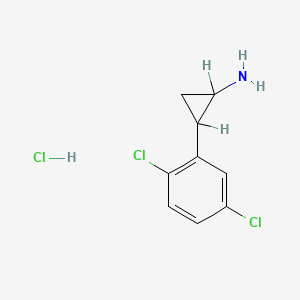

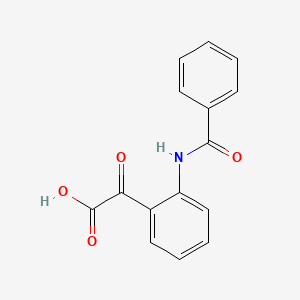

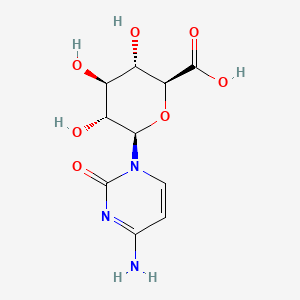

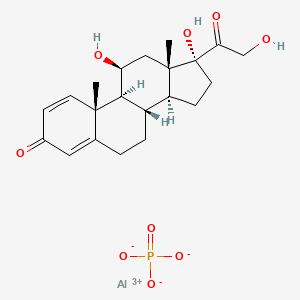

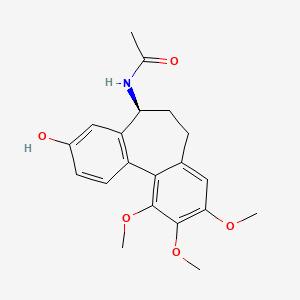

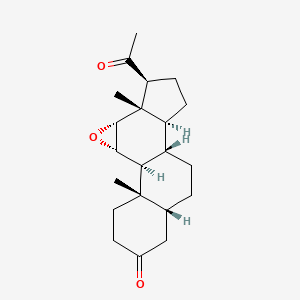

5-(ピリジン-3-イル)-2H-テトラゾール: 誘導体は、製薬業界で降圧薬の有効成分として使用されています {svg_1}. これらの化合物は、テトラゾール部分のために、カルボン酸基の生体等価体として作用し、類似の薬物動態プロファイルを備えた代謝的に安定な代替物を提供することができます {svg_2}.

農業: 植物成長調整剤

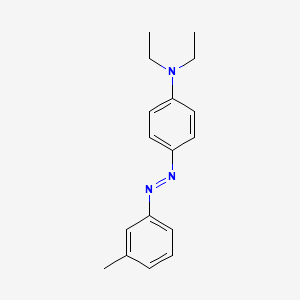

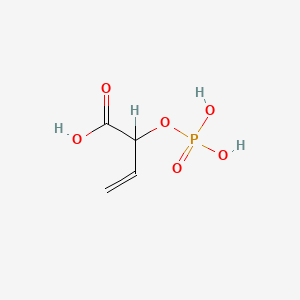

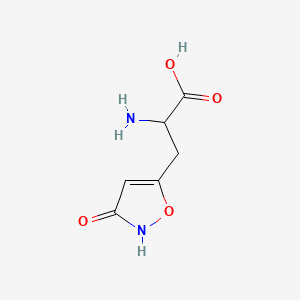

農業では、5-(ピリジン-3-イル)-2H-テトラゾールを含むテトラゾール誘導体が、植物成長調整剤としての可能性について研究されています {svg_3}. 高い窒素含有量は植物の成長と収量に影響を与える可能性がありますが、この分野における特定の用途はまだ研究中です。

写真: 光ルミネッセンス材料

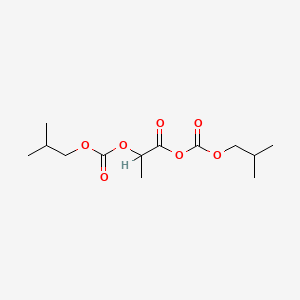

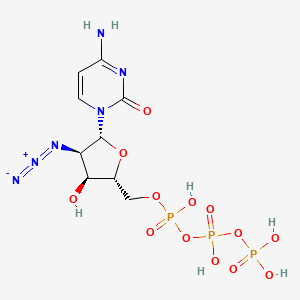

テトラゾール化合物は、特に光ルミネッセンス材料の開発における写真分野における用途で知られています {svg_4}. 5-(ピリジン-3-イル)-2H-テトラゾールの写真における特定の用途は詳細には説明されていませんが、テトラゾール基の特性は、この分野での可能性を示唆しています。

爆発物: エネルギー材料

テトラゾールの高い窒素含有量は、爆発物におけるエネルギー材料としての使用に適しています {svg_5}. 5-(ピリジン-3-イル)-2H-テトラゾールは、安定した環構造とエネルギーに富む特性により、高エネルギー密度材料の設計における成分となる可能性があります。

エネルギーシステム: エネルギー飽和システムの構成要素

テトラゾール誘導体は、エネルギー飽和システムと機能材料の構成要素です {svg_6}. 5-(ピリジン-3-イル)-2H-テトラゾール構造は、エネルギー貯蔵と移動のための新しい材料の開発に使用され、より効率的なエネルギーシステムに貢献することができます。

機能材料: 配位高分子

5-(ピリジン-3-イル)-2H-テトラゾール: 触媒、ガス貯蔵、分離技術における潜在的な用途を持つ配位高分子の構成ブロックとして役立ちます {svg_7}. 安定で複雑な構造を形成する能力は、特定の特性を持つ新しい機能材料を作成するために重要です。

Safety and Hazards

作用機序

Target of Action

Tetrazole derivatives are known to be active ingredients in modern medicines and components of energy-saturated systems and functional materials .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with their targets , which could potentially lead to changes in the target’s function.

Biochemical Pathways

These species then undergo conjugation transformations by a variety of pathways .

Result of Action

It’s known that tetrazole derivatives can exhibit fine activity against certain cell lines .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

3-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHDFHDDVELCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186227 | |

| Record name | 5-(3-Pyridyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3250-74-6 | |

| Record name | 3-(2H-Tetrazol-5-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3250-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridyl)tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003250746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Pyridyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2H-tetrazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-PYRIDYL)TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC84PPS834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(2H-tetrazol-5-yl)pyridine an interesting ligand for coordination chemistry?

A1: 3-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring both a pyridine ring and a tetrazole ring. This structure enables it to act as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. [, , ] In the provided research, it specifically coordinates through the nitrogen atoms, creating stable complexes with various transition metals like copper(II), zinc(II), and manganese(II). [, , ]

Q2: How does the coordination of 3-(2H-tetrazol-5-yl)pyridine differ across the studied metal complexes?

A2: While 3-(2H-tetrazol-5-yl)pyridine consistently coordinates through nitrogen atoms, the specific binding mode and resulting geometry vary depending on the metal ion:

- Copper(II) Complex: In diaquadichlorido[5-(3-pyridinio)tetrazolato-κN2]copper(II) dihydrate, the copper ion is hexacoordinated, forming a distorted octahedral geometry. [] Two nitrogen atoms from two separate 3-(2H-tetrazol-5-yl)pyridine ligands, two chloride ions, and two water molecules complete the coordination sphere. []

- Zinc(II) Complex: In tetraaquabis[5-(3-pyridyl)tetrazolido-κN5]zinc(II) tetrahydrate, the zinc ion exhibits a slightly distorted octahedral geometry. [] Here, two 3-(2H-tetrazol-5-yl)pyridine ligands coordinate through their pyridine nitrogen atoms, and four water molecules occupy the remaining positions. []

- Manganese(II) Complex: Similar to the zinc complex, tetraaquabis[5-(pyridin-3-yl)tetrazolido-κN5]manganese(II) tetrahydrate features a slightly distorted octahedral geometry around the manganese ion. [] Two 3-(2H-tetrazol-5-yl)pyridine ligands bind through their pyridine nitrogen atoms, and four water molecules complete the coordination. []

Q3: What role do hydrogen bonds play in the crystal structures of these metal complexes?

A3: Hydrogen bonding plays a crucial role in determining the solid-state structures of these complexes. In all three cases, the complexes are linked into extended networks:

- Copper(II) Complex: N—H⋯N, O—H⋯N, O—H⋯O, and O—H⋯Cl hydrogen bonds connect the molecules into two-dimensional sheets. []

- Zinc(II) and Manganese(II) Complexes: Both complexes utilize O—H⋯O and O—H⋯N hydrogen bonds to create three-dimensional network structures. [, ] These interactions involve the tetrazole groups, coordinated water molecules, and solvent water molecules. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)